molecular formula C24H23N3O4 B2931304 N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941999-50-4

N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No. B2931304
CAS RN: 941999-50-4
M. Wt: 417.465
InChI Key: ORVYWXGUNDWOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as DPN, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPN is a selective agonist for the estrogen receptor beta (ERβ), which is a nuclear receptor that plays a crucial role in various physiological processes such as bone metabolism, cardiovascular function, and brain function.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions A novel approach to synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, highlighting the utility of such compounds in the formation of anthranilic acid derivatives and oxalamides. This methodology provides a high-yielding, operationally simple route for the synthesis of these compounds, showcasing their potential in chemical synthesis and drug development (Mamedov et al., 2016).

Material Science and Corrosion Inhibition Research into chalcone oxime derivatives, structurally similar to the compound , has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This indicates the potential application of related compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Thoume et al., 2021).

Optical and Material Properties The study of azo polymers and their cooperative motion with polar side groups in amorphous polymers hints at the significance of structurally similar compounds like N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide in the development of materials with photoinduced birefringence. This has implications for optical data storage and other photonic applications, suggesting a route to advanced materials with tunable optical properties (Meng et al., 1996).

Environmental Applications The degradation of nitrodiphenyl ether herbicides by the bacterium Sphingomonas wittichii RW1 has been studied, providing insights into the biodegradation of environmental pollutants. This research underscores the potential for employing microbial processes to mitigate the impact of hazardous chemicals, including compounds structurally related to N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, on ecosystems (Keum et al., 2008).

Thermal Stability and Antioxidant Activity Investigations into the thermal stability of indolinonic nitroxides have revealed their effectiveness as process stabilizers and antioxidants, particularly in the context of polymer extrusion processes. This highlights the relevance of oxalamide derivatives in enhancing the stability and lifespan of polymeric materials under high-temperature conditions, which is crucial for manufacturing and material science applications (Alberti et al., 1993).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-17-12-13-21(22(16-17)27(30)31)26-24(29)23(28)25-15-14-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,20H,14-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVYWXGUNDWOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.